Cas no 13893-39-5 (2-Decenal, 2-hexyl-)

2-Decenal, 2-hexyl- 化学的及び物理的性質
名前と識別子
-
- 2-Decenal, 2-hexyl-
- 2-HEXYL-2-DECENAL
- 7-Pentadecene-7-carbaldehyde
- DTXSID60930253
- 2-HEXYLDEC-2-ENAL
- 13893-39-5
- SCHEMBL1300696
- RSBRHLFCWKXUSQ-UHFFFAOYSA-N
-
- インチ: InChI=1S/C16H30O/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h14-15H,3-13H2,1-2H3/b16-14-
- InChIKey: RSBRHLFCWKXUSQ-PEZBUJJGSA-N
- ほほえんだ: C(/C(=C/CCCCCCC)/C=O)CCCCC
計算された属性
- せいみつぶんしりょう: 238.23
- どういたいしつりょう: 238.23
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 12
- 複雑さ: 194
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 1
- トポロジー分子極性表面積: 17.1A^2
- 疎水性パラメータ計算基準値(XlogP): 6.7
じっけんとくせい
- FEMA: 4786 | 2-HEXYL-2-DECENAL
2-Decenal, 2-hexyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W478620-1KG-K |
2-Hexyl-2-decenal |
13893-39-5 | natural (US), mixture of | 1KG |
4921.15 | 2021-05-17 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W478620-100G-100g |
2-Hexyl-2-decenal |
13893-39-5 | 95% | 100g |
¥787.61 | 2023-11-12 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W478620-1KG-1kg |
2-Hexyl-2-decenal |
13893-39-5 | 95% | 1kg |
¥4921.15 | 2023-11-12 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W478620-SAMPLE-K |
2-Hexyl-2-decenal |
13893-39-5 | natural (US), mixture of | 587.6 | 2021-05-17 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W478620-100G-K |
2-Hexyl-2-decenal |
13893-39-5 | natural (US), mixture of | 100G |
787.61 | 2021-05-17 |
2-Decenal, 2-hexyl- 関連文献
-
Marc Biermann,Daniel Bakonyi,Werner Hummel,Harald Gr?ger Green Chem. 2017 19 405
2-Decenal, 2-hexyl-に関する追加情報
Chemical Profile of 2-Decenal, 2-hexyl- (CAS No: 13893-39-5)
2-Decenal, 2-hexyl-, identified by the Chemical Abstracts Service Number (CAS No) 13893-39-5, is a significant organic compound with a unique molecular structure that has garnered attention in various scientific and industrial applications. This compound belongs to the class of aldehydes, characterized by the presence of a carbonyl group (C=O) at the end of an aliphatic carbon chain. The specific configuration of 2-Decenal, 2-hexyl- includes a hexyl substituent attached to the second carbon of the decanal backbone, which imparts distinct chemical properties and reactivity patterns. Understanding its structural features, synthesis methods, and emerging applications is crucial for researchers and industry professionals engaged in fine chemical synthesis, fragrance formulation, and material science.
The molecular formula of 2-Decenal, 2-hexyl- is C₁₂H₂₀O, reflecting its 12-carbon chain with an aldehyde functional group at one end and a hexyl group at the second carbon position. This structural arrangement contributes to its relatively high boiling point and moderate solubility in organic solvents, making it suitable for various solvent-based applications. The compound’s aroma profile is another notable attribute; 2-Decenal, 2-hexyl- exhibits a fruity, slightly sweet odor reminiscent of peach or apple notes, which has made it a valuable component in perfumery and flavoring industries. Its olfactory characteristics are attributed to the vibration modes of its molecular bonds and the spatial arrangement of its substituents.
In recent years, research into 2-Decenal, 2-hexyl- has expanded beyond traditional applications into more specialized fields such as pharmaceutical intermediates and bioactive molecule synthesis. The compound’s aldehyde functionality serves as a versatile handle for further chemical modifications, enabling the construction of more complex molecules through reactions like condensation, oxidation, or reduction. For instance, studies have explored its utility in synthesizing Schiff bases, which are heterocyclic compounds with potential applications in drug development and catalysis. The hexyl group enhances lipophilicity, making derivatives of 2-Decenal, 2-hexyl- candidates for topical formulations or membrane-interacting agents.
One of the most compelling areas of investigation involving 2-Decenal, 2-hexyl- is its role in green chemistry initiatives. Researchers have been optimizing synthetic routes to produce this compound with minimal environmental impact, leveraging catalytic processes that reduce waste and energy consumption. For example, recent advancements in enzymatic catalysis have enabled the efficient conversion of precursor molecules into 2-Decenal, 2-hexyl- under mild conditions. Such innovations align with global efforts to develop sustainable chemical manufacturing practices. Additionally, the compound’s biodegradability profile has been studied to assess its environmental footprint; preliminary data suggest that it undergoes degradation through microbial action into simpler organic compounds.
The pharmacological potential of derivatives derived from 2-Decenal, 2-hexyl- has also been examined in academic circles. By functionalizing its aldehyde or hexyl groups with pharmacophores—structural elements responsible for biological activity—scientists aim to develop novel therapeutic agents. For example, modifications aimed at enhancing binding affinity to specific biological targets have yielded promising leads for antimicrobial or anti-inflammatory compounds. Computational modeling techniques have played a pivotal role in predicting how structural alterations influence biological activity; these simulations guide experimental design by identifying optimal molecular configurations.
In industrial applications beyond pharmaceuticals, 2-Decenal, 2-hexyl-* finds utility as an intermediate in polymer synthesis and as a crosslinking agent for resins. Its ability to participate in Michael addition reactions allows it to form covalent bonds with nucleophiles under controlled conditions; this reactivity makes it valuable for creating polymers with tailored mechanical properties or thermal stability profiles. Furthermore, 13893-39-5*’s compatibility with various polymerization techniques enhances its appeal for industrial-scale production processes where precise control over molecular weight distribution is essential.
The fragrance industry continues to leverage *13893-39-5*’s olfactory qualities due to their naturalness and pleasantness when compared with synthetic alternatives; consequently, C₁₂H₂₀O* remains one of several preferred ingredients used by perfumers worldwide who seek authentic fruit-like scents without artificial undertones that might detract from consumer acceptance . Regulatory considerations also play an important role here; since *13893-39-5* does not fall under restricted categories such as hazardous materials or controlled substances , regulatory hurdles are minimal allowing broader commercial use across multiple markets including cosmetics , personal care products , household cleaners etc..
The future research directions concerning *13893-39-5* appear promising , particularly given increasing demand for sustainable alternatives coupled advances enabling more efficient synthesis methods . One emerging trend involves exploring photoredox catalysis pathways which could provide greener routes toward producing this valuable intermediate while reducing reliance on traditional energy-intensive methods . Additionally , expanding library screening efforts may uncover new bioactive derivatives useful both medically industrially ; thus reinforcing position as cornerstone chemical widely applicable diverse fields science technology alike .
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